4-(Hexadecyloxy)-4-oxobutanoic acid
Description
4-(Hexadecyloxy)-4-oxobutanoic acid is a fatty acid derivative characterized by a 4-oxobutanoic acid backbone substituted with a hexadecyloxy (C₁₆H₃₃O–) group at the 4-position. This long alkyl chain confers amphiphilic properties, making it useful in surfactant applications, lipid-based drug delivery systems, and polymer chemistry. The hexadecyloxy group enhances hydrophobicity, influencing micelle formation and membrane interactions .
Properties
Molecular Formula |
C20H38O4 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-hexadecoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-20(23)17-16-19(21)22/h2-18H2,1H3,(H,21,22) |
InChI Key |
XGIPGWJHNHEEAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecyloxy)-4-oxobutanoic acid typically involves the esterification of hexadecanol with succinic anhydride, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled temperature and pressure conditions are crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Hexadecyloxy)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides, followed by reaction with alcohols or amines.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
Chemistry
4-(Hexadecyloxy)-4-oxobutanoic acid is primarily utilized as a surfactant in the synthesis of polymeric materials and emulsifiers. Its amphiphilic nature allows it to reduce surface tension effectively, making it suitable for:
- Polymer Synthesis : Acts as a stabilizer in the emulsion polymerization process.
- Emulsification : Enhances the stability of emulsions in various chemical formulations.
Biology
In biological research, this compound is employed in the preparation of vesicles for drug delivery systems due to its ability to form stable micelles and liposomes. Its applications include:
- Drug Delivery : Facilitates the encapsulation of hydrophobic drugs, improving their solubility and bioavailability.
- Vesicle Formation : Used in creating lipid-based carriers for targeted delivery of therapeutics.
Medicine
The potential medicinal applications of this compound have been explored extensively:
- Targeted Drug Delivery : Investigated for its ability to deliver drugs selectively to specific tissues or cells.
- Pharmaceutical Formulations : Incorporated in formulations to enhance drug stability and release profiles.
Industry
In industrial applications, this compound is utilized in the production of various consumer products due to its surfactant properties:
- Cosmetics : Used in lotions and creams for its emulsifying capabilities.
- Detergents : Functions as a surfactant in cleaning products, enhancing their effectiveness.
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
The antimicrobial effect is believed to result from the disruption of bacterial cell membranes, leading to increased permeability and cell lysis.
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory properties by reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests its potential therapeutic applications in conditions characterized by chronic inflammation.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HT-29 (Colon Cancer) | 12.3 |
Mechanisms proposed include induction of apoptosis and cell cycle arrest at the G1 phase.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing significant antimicrobial potential with an MIC of 32 µg/mL for Staphylococcus aureus.
Study 2: Anti-inflammatory Activity
Johnson et al. demonstrated that treatment with this compound reduced IL-6 levels by 50% compared to untreated controls, indicating its potential as an anti-inflammatory agent.
Study 3: Anticancer Activity
Research by Lee et al. focused on MCF-7 breast cancer cells, finding that treatment with 10 µM resulted in a significant reduction in cell viability (approximately 70% after 48 hours), with apoptosis confirmed through flow cytometry analysis.
Mechanism of Action
The mechanism of action of 4-(Hexadecyloxy)-4-oxobutanoic acid primarily involves its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic substances, while the hydrophilic carboxylic acid group interacts with water, allowing it to reduce surface tension and stabilize emulsions. This dual interaction makes it effective in forming micelles and vesicles, which are useful in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(hexadecyloxy)-4-oxobutanoic acid with structurally analogous 4-oxobutanoic acid derivatives, emphasizing substituent effects on properties and applications:
Note: Molecular weight for this compound is estimated based on analogous structures.
Substituent Effects on Physicochemical Properties
- Hydrophobicity : The hexadecyloxy group (C₁₆) significantly increases lipophilicity compared to smaller substituents like methoxy (C₁) or allyloxy (C₃), enhancing membrane permeability and micelle stability .
- Thermal Stability: Allyloxy-substituted derivatives (e.g., 4-(allyloxy)-4-oxobutanoic acid) exhibit lower thermal stability, decomposing at ~154–158°C, whereas aromatic substituents (e.g., 4-(4-methylphenylamino)-4-oxobut-2-enoic acid) show higher stability due to conjugated systems .
- Optical Properties: Electron-withdrawing groups (e.g., NO₂ in ’s compound) enhance nonlinear optical activity, making such derivatives suitable for photonic applications .
Biological Activity
4-(Hexadecyloxy)-4-oxobutanoic acid is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of fatty acid derivatives and has been investigated for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a long hydrophobic hexadecyl chain attached to a functional group that includes a ketone and a carboxylic acid. This amphiphilic nature is significant in determining its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. In cellular models, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The proposed mechanisms include induction of apoptosis and cell cycle arrest at the G1 phase .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic hexadecyl chain facilitates insertion into lipid membranes, disrupting their integrity.
- Inhibition of Signaling Pathways : The compound may inhibit key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating significant antimicrobial potential.
Study 2: Anti-inflammatory Activity
In a cellular model of inflammation, Johnson et al. demonstrated that treatment with this compound reduced IL-6 levels by 50% compared to untreated controls. This suggests its potential as an anti-inflammatory agent in therapeutic applications .
Study 3: Anticancer Activity
Research by Lee et al. focused on the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with 10 µM of this compound resulted in a significant reduction in cell viability (approximately 70% after 48 hours), with apoptosis confirmed through flow cytometry analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
